molecular formula C9H8BrNO3 B12823335 4-Bromo-2-cyclopropoxy-1-nitrobenzene

4-Bromo-2-cyclopropoxy-1-nitrobenzene

Cat. No.: B12823335
M. Wt: 258.07 g/mol
InChI Key: GEACXSVVZSREAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a bromine atom, a cyclopropoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropoxy-1-nitrobenzene typically involves multiple steps, starting from benzene. The general synthetic route includes:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine substituent.

    Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group. This can be achieved through a nucleophilic substitution reaction where the bromine atom is replaced by a cyclopropoxy group using a suitable cyclopropylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopropoxy-1-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxides, or amines.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: 4-Bromo-2-cyclopropoxy-1-aminobenzene.

    Substitution: 4-Hydroxy-2-cyclopropoxy-1-nitrobenzene or 4-Amino-2-cyclopropoxy-1-nitrobenzene.

    Oxidation: 4-Bromo-2-cyclopropoxybenzoic acid.

Scientific Research Applications

4-Bromo-2-cyclopropoxy-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxy-1-nitrobenzene depends on its chemical structure and the nature of its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and cyclopropoxy groups can influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, modulating their activity and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-nitrobenzene: Similar structure but with a fluorine atom instead of a cyclopropoxy group.

    4-Bromo-2-methoxy-1-nitrobenzene: Contains a methoxy group instead of a cyclopropoxy group.

    4-Bromo-2-ethoxy-1-nitrobenzene: Contains an ethoxy group instead of a cyclopropoxy group.

Uniqueness

4-Bromo-2-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxy-1-nitrobenzene

InChI

InChI=1S/C9H8BrNO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

GEACXSVVZSREAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.